molecular formula C9H6N2OS B3152987 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one CAS No. 74772-19-3

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one

Cat. No.: B3152987
CAS No.: 74772-19-3
M. Wt: 190.22 g/mol
InChI Key: YJZPRJSOQIEXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused ring structure, which includes pyrrole, thiophene, and pyrazine rings. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted nitroanilines or nitropyridines. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired fused ring structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry and employing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds with altered biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is thought to involve the inhibition of beta-hematin formation, a crucial process for the survival of the malaria parasite. Molecular modeling studies have supported this mechanism by showing the binding interactions between the compound and beta-hematin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8-6-2-1-4-11(6)7-3-5-13-9(7)10-8/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZPRJSOQIEXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(NC(=O)C2=C1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Reactant of Route 4
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one
Reactant of Route 6
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.